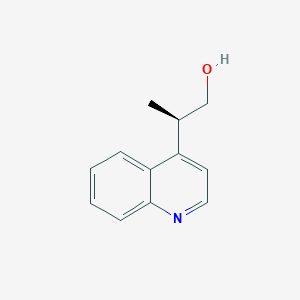

(R)-2-(4-Quinolinyl)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-quinolin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRWGMDRAILKR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 2 4 Quinolinyl 1 Propanol and Analogous Chiral Quinoline Alcohols

Enantioselective Reductions and Oxidations for Chiral Alcohol Formation

The formation of a chiral alcohol is often achieved through the enantioselective reduction of a prochiral ketone precursor. This approach is one of the most efficient methods for creating stereogenic centers. ajchem-b.com

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the synthesis of chiral alcohols from prochiral ketones. ajchem-b.com These reactions involve the addition of hydrogen across a carbonyl double bond, guided by a chiral catalyst to produce one enantiomer in excess. wikipedia.org Transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexed with chiral ligands are commonly employed. ajchem-b.comacs.org

For the synthesis of (R)-2-(4-Quinolinyl)-1-propanol, the precursor would be 1-(4-quinolinyl)propan-2-one. The asymmetric reduction of this ketone using a suitable chiral catalyst system would yield the target alcohol. Chiral Ru(II) complexes containing N-sulfonylated 1,2-diamine ligands have proven highly effective for the ATH of ketones and imines, achieving high stereoselectivity. ajchem-b.comdicp.ac.cn For instance, the hydrogenation of 2-substituted quinolines has been successfully achieved with high enantioselectivity using chiral cationic Ru(II)/diamine systems. dicp.ac.cn The reaction mechanism for quinoline (B57606) reduction often involves a stepwise transfer of a proton (H+) and a hydride (H-) outside the metal's coordination sphere. dicp.ac.cn

Research has demonstrated the efficacy of various catalyst systems in the asymmetric hydrogenation of related quinoline derivatives. These systems can operate under different conditions, including in alcoholic solvents, under solvent-free conditions, or even in environmentally benign media like water or ionic liquids. dicp.ac.cn

| Catalyst System | Substrate Type | Solvent | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Ref |

| (R,R)-RuCl[(p-cym)TsDPEN] | 2-Alkylquinolines | MeOH | 60 | 100:1 | >99 | 97 | pku.edu.cn |

| Cationic Ru(II)/Diamine | 2-Arylquinolines | MeOH | RT | 500:1 | >99 | 85-97 | dicp.ac.cn |

| TsDPEN-Rh-Cp*-Cl / Ni/TiO₂ | Quinaldine | H₂O/iPrOH | 60 | 1000:1 | 96 | 82 | nih.gov |

| Ir/(S)-SEGPHOS/ClCO₂Bn | 2-Alkyl quinolines | THF | RT | - | High | High | ajchem-b.com |

S/C Ratio: Substrate-to-Catalyst Ratio; ee: Enantiomeric Excess

Kinetic resolution is a method used to separate a racemic mixture (an equal mix of both enantiomers). This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. unipd.it One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. unipd.it

For a racemic mixture of 2-(4-Quinolinyl)-1-propanol, a chiral acylating agent, often in the presence of an enzyme like lipase, could be used. nih.gov For example, Novozym 435, a commercially available lipase, has shown high enantioselectivity in the resolution of similar racemic alcohols like (R,S)-1-phenyl-1-propanol through enantioselective esterification. nih.gov The (R)-enantiomer might be acylated at a much faster rate than the (S)-enantiomer, allowing for the separation of the acylated (R)-ester from the unreacted (S)-alcohol. A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org However, this method is valuable when a racemic mixture is readily accessible. researchgate.net

Chiral Auxiliary and Chiral Catalyst Mediated Syntheses

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. These molecules create a chiral environment that influences the stereochemical outcome of the reaction.

An interesting approach in asymmetric catalysis involves the use of chiral ligands that themselves incorporate a quinoline structure. researchgate.netthieme-connect.com These ligands, when complexed with a metal center, form catalysts that can induce high enantioselectivity in a wide range of chemical transformations. researchgate.netrawdatalibrary.net Examples of such ligands include those based on Schiff bases and oxazolinylquinolines. thieme-connect.com For instance, chiral Schiff base ligands can be synthesized through the condensation of a substituted quinoline-2-carboxaldehyde with a chiral amine. thieme-connect.com These ligands have been applied in reactions like 1,3-dipolar cycloadditions and Diels-Alder reactions. thieme-connect.com While not directly synthesizing the target alcohol, these catalyst systems demonstrate the utility of the quinoline framework in creating effective chiral environments for other asymmetric reactions. pnas.org

Stereocontrol can be achieved by using a chiral inducer in organometallic reactions, such as the addition of an organometallic reagent to a carbonyl group. diva-portal.org This is a fundamental method for creating a chiral alcohol and forming a new carbon-carbon bond simultaneously. diva-portal.org

To synthesize this compound, one could start with 4-quinolinecarboxaldehyde. The addition of an ethyl group via an organometallic reagent like diethylzinc (B1219324) (Et₂Zn) or a Grignard reagent (EtMgBr) in the presence of a catalytic amount of a chiral ligand can proceed with high enantioselectivity. diva-portal.org Chiral amino alcohols and diamines are often used as the chiral inducers. The inducer coordinates to both the metal of the organometallic reagent and the carbonyl oxygen of the aldehyde, creating a rigid, diastereomeric transition state that favors the formation of one enantiomer of the resulting secondary alcohol over the other.

Diastereoselective Synthesis Routes to Access the Desired (R)-Configuration

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains a chiral center. The existing stereocenter directs the formation of the new one, leading to a preference for one diastereomer. bohrium.com This strategy often involves the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate, directs the stereoselective reaction, and is subsequently removed.

A potential diastereoselective route to this compound could involve attaching a chiral auxiliary to a precursor molecule. For example, a prochiral ketoacid could be esterified with a chiral alcohol like (–)-8-phenylmenthol. The resulting chiral ester could then be subjected to reduction. The bulky chiral auxiliary would sterically hinder one face of the ketone, forcing the reducing agent to attack from the opposite face, thereby creating the alcohol with a specific configuration relative to the auxiliary. Subsequent removal of the chiral auxiliary by hydrolysis would yield the enantiomerically enriched this compound. Such methods have been successfully applied to generate specific stereoisomers in complex molecules. acs.orgacs.org

Novel Approaches in Quinoline Ring Functionalization for Chiral Alcohol Introduction

Recent advancements in organic synthesis have led to innovative strategies for the introduction of chiral alcohol functionalities onto the quinoline ring system. These methods often employ asymmetric catalysis to control the stereochemistry of the newly formed chiral center.

One notable approach involves the asymmetric transfer hydrogenation of quinolinyl ketones. This method has been successfully applied to the synthesis of chiral aryl N-heteroaryl methanols. For instance, the highly enantioselective transfer hydrogenation of non-ortho-substituted aryl N-heteroaryl ketones can be achieved using a chiral diamine-derived iridium complex as a catalyst and sodium formate (B1220265) as the hydrogen source. The introduction of a removable N-oxide group on the quinoline ring has been shown to significantly enhance enantioselectivity, with enantiomeric excesses of up to 98.2% being reported. researchgate.net In contrast, the absence of the N-oxide moiety results in much lower enantioselectivity. researchgate.net This strategy was effectively utilized in the gram-scale asymmetric synthesis of the antihistamine bepotastine (B66143) besilate. researchgate.net

Another powerful technique is the asymmetric hydrogenation of quinolines catalyzed by iridium complexes. Chiral iridium catalysts have demonstrated high efficiency in the hydrogenation of ketones and N-heterocycles. ajchem-b.com For example, the iridium-catalyzed asymmetric hydrogenation of quinolines using the (R)-MeO-BIPHEP ligand can produce the corresponding chiral tetrahydroquinolines with yields up to 94% and enantiomeric excesses up to 96%. ajchem-b.com These hydrogenated products can serve as precursors for the synthesis of chiral quinoline alcohols.

The enantioselective 1,2-addition of organozinc reagents to quinoline aldehydes represents another important route to chiral quinoline alcohols. This method has been used for the synthesis of trisubstituted chiral alcohols with high enantioselectivities (up to 96% ee) for both aromatic and aliphatic substrates. thieme-connect.com These reactions are typically carried out using a chiral amine ligand to induce asymmetry. thieme-connect.com

Furthermore, the development of chiral ligands for metal-catalyzed reactions continues to provide new avenues for the synthesis of chiral quinoline alcohols. For example, chiral bisoxazoline ligands containing a quinolinyl group have been used in copper-catalyzed reactions to achieve asymmetric induction. rsc.org Similarly, chiral phosphine (B1218219) ligands are employed in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. researchgate.net

The following table summarizes some of the novel approaches for the introduction of chiral alcohol functionalities onto the quinoline ring:

| Method | Catalyst/Ligand | Substrate | Product | Yield | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Transfer Hydrogenation | (S,S)-1f (Iridium complex) | Aryl N-heteroaryl ketones (with N-oxide) | Chiral aryl N-heteroaryl methanols | - | up to 98.2% | researchgate.net |

| Asymmetric Hydrogenation | Ir/(R)-MeO-BIPHEP | Quinolines | Chiral tetrahydroquinolines | up to 94% | up to 96% | ajchem-b.com |

| Enantioselective 1,2-Addition | Chiral amine ligand 71a / Organozinc reagent | Substituted aldehydes | Trisubstituted chiral alcohols | - | up to 96% | thieme-connect.com |

| Asymmetric Trifluoromethylation | (S,S)-L10 (Bisoxazoline ligand) / Copper catalyst | 2-Aryl-substituted cyclopropanols | β-CF3 ketones | 42-74% | 59-95% | rsc.org |

These examples highlight the progress in developing stereoselective methods for the synthesis of chiral quinoline alcohols, providing access to a wide range of enantiomerically enriched compounds with potential applications in various fields of chemistry.

Advanced Stereochemical Analysis and Absolute Configuration Elucidation of R 2 4 Quinolinyl 1 Propanol

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, thereby establishing the enantiomeric purity of a chiral sample. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, employing either direct or indirect methods for chiral resolution.

Chiral Stationary Phase Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC is achieved through the use of chiral stationary phases (CSPs). These phases are composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to differential retention times.

For the enantiomeric purity determination of (R)-2-(4-Quinolinyl)-1-propanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. Columns like Chiralpak® AD-H or Chiralcel® OD-H, which feature phenylcarbamate derivatives of these polysaccharides, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with aromatic groups and hydroxyl functionalities. nih.govnih.govnih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π stacking (with the quinoline (B57606) ring), and dipole-dipole interactions.

The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (such as 2-propanol or ethanol) are commonly used. nih.govhplc.eu The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The elution order of the enantiomers can sometimes be reversed by changing the type of polysaccharide backbone or the alcohol modifier. nih.gov

Indirect Enantioseparation using Synthesized Chiral Derivatizing Reagents

An alternative to direct chiral HPLC is the indirect method, which involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. eijppr.com These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral stationary phase, such as a C18 column. asianpubs.orgresearchgate.netresearchgate.net

For this compound, the hydroxyl group serves as a reactive handle for derivatization. A variety of CDRs can be employed, often containing a highly UV-active chromophore to enhance detection sensitivity. asianpubs.orgresearchgate.net The choice of the CDR is critical and should result in stable diastereomers that are well-resolved chromatographically. The reaction with the CDR should proceed to completion without any racemization of the analyte or the reagent.

The synthesized diastereomers are then separated by reversed-phase HPLC. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of the diastereomers allows for the quantification of the original enantiomeric composition of the analyte. asianpubs.orgresearchgate.net

Spectroscopic Techniques for Absolute Configuration Assignment

While chromatographic methods are powerful for determining enantiomeric purity, spectroscopic techniques are essential for the unambiguous assignment of the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy and Coupled Computational CD Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it An electronic CD (ECD) spectrum provides information about the stereochemical environment of the chromophores within the molecule. The quinoline ring system in this compound is a strong chromophore, making ECD a suitable technique for its stereochemical analysis.

The absolute configuration is determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. researchgate.net The computational approach involves first determining the stable conformations of the molecule using molecular mechanics or density functional theory (DFT). Subsequently, the time-dependent DFT (TD-DFT) method is used to calculate the ECD spectrum for a specific enantiomer, for instance, the (R)-enantiomer. A match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra confirms the absolute configuration of the analyte. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. americanlaboratory.comresearchgate.net VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution, especially for those that are difficult to crystallize. americanlaboratory.comrsc.org

Similar to ECD, the assignment of absolute configuration using VCD relies on the comparison of the experimental VCD spectrum with a spectrum calculated using DFT. americanlaboratory.comnih.gov The VCD spectrum provides a wealth of structural information due to the large number of vibrational bands. A good agreement between the experimental and calculated spectra across the fingerprint region provides a high degree of confidence in the assigned absolute configuration. For this compound, characteristic VCD bands associated with the vibrations of the quinoline ring and the C-O and O-H bonds of the propanol (B110389) side chain would be of particular interest.

X-ray Crystallography for Solid-State Stereochemical Analysis

Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

To determine the absolute configuration of this compound, a suitable single crystal of the compound is required. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the determination of the absolute structure, often expressed through the Flack parameter. A Flack parameter close to zero for the assumed configuration confirms its correctness. While obtaining a crystal suitable for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its detail and certainty. ethz.chresearchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of chiral molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced NMR techniques, often involving chiral derivatizing agents, are employed to determine the absolute configuration at the stereocenter.

The proton NMR (¹H NMR) spectrum of this compound exhibits characteristic signals corresponding to the protons of the quinoline ring system and the propanol side chain. The aromatic region of the spectrum is complex due to the coupling of the quinoline protons. The protons on the propanol moiety are of particular interest for stereochemical analysis. The methyl group (CH₃) typically appears as a doublet, coupled to the methine proton (CH). The methine proton, in turn, appears as a multiplet due to coupling with both the methyl protons and the diastereotopic methylene (B1212753) protons (CH₂) of the hydroxymethyl group. The diastereotopic nature of these methylene protons arises from their proximity to the chiral center, making them chemically non-equivalent. This non-equivalence can lead to distinct signals and/or complex splitting patterns for these protons.

The carbon NMR (¹³C NMR) spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring and the propanol side chain are consistent with their electronic environments.

To unambiguously determine the absolute configuration of the chiral center, a chiral derivatizing agent (CDA) is often employed. wikipedia.orgnih.gov A common strategy involves the reaction of the chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties, their NMR spectra will also differ. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established models of the conformational preferences of the Mosher's esters.

For instance, upon esterification with (R)-MTPA and (S)-MTPA, the resulting diastereomers of 2-(4-Quinolinyl)-1-propanol would exhibit different chemical shifts for the protons on the propanol side chain. The analysis of these differences allows for the assignment of the (R) or (S) configuration to the alcohol.

Below are representative, hypothetical NMR data tables for this compound.

¹H NMR Data for this compound (Hypothetical)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.85 | d | 4.5 |

| H-3' | 7.45 | d | 4.5 |

| H-5' | 8.15 | d | 8.5 |

| H-6' | 7.60 | ddd | 8.5, 7.0, 1.5 |

| H-7' | 7.75 | ddd | 8.5, 7.0, 1.5 |

| H-8' | 8.05 | d | 8.5 |

| H-2 | 3.50 | m | - |

| H-1a, H-1b | 3.80, 3.95 | m | - |

| H-3 | 1.35 | d | 7.0 |

| OH | 2.50 | br s | - |

¹³C NMR Data for this compound (Hypothetical)

| Carbon Label | Chemical Shift (δ, ppm) |

| C-2' | 150.5 |

| C-3' | 121.0 |

| C-4' | 148.0 |

| C-4a' | 129.5 |

| C-5' | 129.0 |

| C-6' | 126.5 |

| C-7' | 128.0 |

| C-8' | 123.5 |

| C-8a' | 149.0 |

| C-2 | 45.0 |

| C-1 | 68.0 |

| C-3 | 18.0 |

Chemical Reactivity and Derivatization Strategies of the R 2 4 Quinolinyl 1 Propanol Scaffold

Reactions at the Chiral Hydroxyl Group

The secondary alcohol moiety is a primary site for chemical modification, enabling the introduction of various functional groups and protecting groups.

Esterification and Etherification for Protecting Group Chemistry and Advanced Derivatization

The hydroxyl group of (R)-2-(4-Quinolinyl)-1-propanol can be readily converted into esters and ethers. These reactions are fundamental for protecting the alcohol during subsequent synthetic steps and for creating advanced derivatives with tailored properties.

Esterification: The formation of esters from an alcohol and a carboxylic acid is a well-established transformation. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com The reactivity in esterification can be influenced by the structure of the alcohol; for instance, the conversion of propanoic acid to its ester increases with the chain length of the alcohol due to increased nucleophilicity. ceon.rs The reaction temperature also plays a crucial role, with higher temperatures generally leading to faster reaction rates and higher yields of the ester. ceon.rs For example, the esterification of propanoic acid with 1-propanol (B7761284) shows a significant increase in conversion when the temperature is raised from 35°C to 65°C. ceon.rs

Table 1: Esterification Reaction Parameters

| Reactants | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Propanoic acid, 1-propanol | Sulfuric Acid | 65 °C | 96.9% | ceon.rs |

| Propanoic acid, Methanol | Sulfuric Acid | - | 75% | researchgate.net |

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Formation Reagents | Cleavage Conditions | Reference |

|---|---|---|---|

| Silyl ether | R₃SiCl, base | Fluoride ion (e.g., F⁻) | masterorganicchemistry.com |

| Tetrahydropyranyl (THP) ether | Dihydropyran, acid catalyst | Aqueous acid | masterorganicchemistry.com |

| para-Methoxybenzyl (PMB) ether | 2-(4-methoxybenzyloxy)-4-methylquinoline, MeOTf | Oxidative conditions | sigmaaldrich.com |

Oxidation Pathways of the Secondary Alcohol Moiety

Oxidation of the secondary alcohol in this compound affords the corresponding ketone, a key transformation in organic synthesis. rsc.org A variety of oxidizing agents can be employed for this purpose. Traditional methods often utilize chromium-based reagents or Dess-Martin Periodinane, though these can have environmental drawbacks. rsc.org More recently, greener and more selective methods have been developed. For example, a metal-free method using quinazolin-2(1H)-one (HDQ) as an oxidant has been shown to selectively oxidize alcohols to ketones or aldehydes. rsc.org Another mild and efficient method involves the use of periodic acid catalyzed by chromium(III) acetylacetonate. researchgate.net The choice of oxidant is crucial, as modifications at the secondary alcohol of related quinoline (B57606) structures, such as quinine, can impact their biological activity. nih.gov

Reactions Involving the Quinoline Nitrogen Atom and its Coordination Chemistry

The nitrogen atom in the quinoline ring is a Lewis base, making it a site for coordination with metal ions and for reactions such as N-alkylation. libretexts.orgopenstax.org This property is fundamental to the role of quinoline derivatives as ligands in coordination chemistry. libretexts.orgopenstax.org The lone pair of electrons on the nitrogen can form coordinate covalent bonds with a central metal atom or ion. openstax.org The coordination of the quinoline nitrogen is a key feature in many catalytic processes, where it can act as a directing group, influencing the regioselectivity of reactions on the quinoline ring or on side chains. For example, the 8-aminoquinoline (B160924) group is a well-established bidentate directing group in transition metal-catalyzed C-H activation.

The nitrogen atom can also be oxidized to form a quinoline-N-oxide. This transformation can alter the electronic properties of the quinoline ring and enable different reactivity patterns. For instance, oxidation of a quinoline derivative with m-CPBA to the corresponding N-oxide can be a key step in enabling subsequent C-H activation at the C8 position. nih.gov

Directed Functionalization and Substitution on the Quinoline Ring System

The quinoline ring system can undergo various functionalization and substitution reactions. The position of these modifications can often be controlled by the presence of directing groups. The development of methods for the regioselective direct C-H functionalization of quinoline derivatives is an area of intense research, offering atom- and step-economical routes to novel compounds. nih.gov

Transition metal-catalyzed C-H activation is a powerful tool for introducing new functional groups onto the quinoline scaffold. rsc.org The regioselectivity of these reactions can be influenced by the catalyst, reaction conditions, and the presence of directing groups. rsc.org For instance, rhodium-catalyzed C-H activation has been used for the synthesis of quinoline carboxylates. mdpi.com Palladium-catalyzed reactions have also been extensively studied for the functionalization of quinolines, including C-H alkenylation to form 4-substituted quinolines. researchgate.net

The inherent electronic properties of the quinoline ring also influence its reactivity towards electrophilic substitution. Nitration of quinoline, for example, can yield different isomers depending on the reaction conditions. scribd.com

Formation of Advanced Chiral Derivatives for Specialized Research Applications

The chiral nature of this compound makes it a valuable precursor for the synthesis of advanced chiral ligands and derivatives for specialized applications, particularly in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions. oup.com

Derivatives of this compound can be designed to act as ligands for various metal-catalyzed reactions. For example, chiral P,N-ligands incorporating a quinoline moiety, such as QUINAP, have been successfully used in asymmetric catalysis. acs.org Feng and co-workers have developed chiral N,N'-dioxide ligands that can coordinate to metal centers and catalyze asymmetric reactions with high enantioselectivity. oup.com

The synthesis of chiral dihydroquinolines and tetrahydroquinolines has been achieved through kinetic resolution of 1,2-dihydroquinolines using a chiral ligand like sparteine. nih.gov This approach allows for the preparation of enantiomerically enriched quinoline derivatives that can serve as building blocks for more complex molecules. nih.gov The development of new axially chiral biaryl quinoline ligands has also expanded the toolbox for asymmetric catalysis, for instance in aza-Friedel–Crafts reactions. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-propanol |

| 2-(4-methoxybenzyloxy)-4-methylquinoline |

| Acetic anhydride |

| Chromium(III) acetylacetonate |

| Dess-Martin Periodinane |

| Ethanoic acid |

| m-CPBA |

| MeOTf |

| Methanol |

| Periodic acid |

| Propanoic acid |

| QUINAP |

| Quinazolin-2(1H)-one (HDQ) |

| Quinine |

| Sparteine |

| Sulfuric Acid |

| Tetrahydropyranyl (THP) |

Applications of R 2 4 Quinolinyl 1 Propanol As a Chiral Building Block in Asymmetric Synthesis

Role in Chiral Ligand Design and Development for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. Chiral alcohols and amines containing heterocyclic moieties, such as pyridines and quinolines, are valuable scaffolds in ligand synthesis due to their coordinating ability with metal centers. These structural units can be modified to create a diverse library of ligands with varying steric and electronic properties to optimize enantioselectivity in a wide range of metal-catalyzed reactions.

However, a specific search of the available scientific literature did not yield examples of chiral ligands explicitly derived from the (R)-2-(4-Quinolinyl)-1-propanol framework for use in asymmetric catalysis. While the molecular structure of this compound—possessing a chiral secondary alcohol and a quinoline (B57606) ring—suggests its potential as a precursor for chiral ligands (e.g., phosphinites, phosphites, or N,O-ligands), dedicated studies to develop and apply such ligands appear to be unpublished or not widely disseminated.

As a Precursor for Enantiopure Quinoline Alkaloids and Complex Analogues

Quinoline alkaloids are a significant class of natural products with a broad spectrum of biological activities, including antimalarial and anticancer properties. The asymmetric synthesis of enantiopure quinoline alkaloids is a major focus in medicinal chemistry and drug development. Often, these syntheses start from chiral building blocks that already contain a portion of the final alkaloid structure.

Despite the structural relevance of the quinoline moiety within this compound, there is no specific information available in the reviewed literature that documents its use as a direct precursor for the synthesis of enantiopure quinoline alkaloids or their complex analogues. Research in this area often highlights other starting materials or synthetic pathways. For instance, a study on the synthesis of dynemicin analogues utilized the structurally related 2-(quinolin-4-yl)propane-1,3-diol, but not the specific title compound.

Development of Novel Chiral Derivatizing Reagents Derived from the this compound Framework

Chiral derivatizing agents (CDAs) are essential tools in analytical chemistry for determining the enantiomeric purity of a sample. These reagents react with a mixture of enantiomers to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or HPLC. Effective CDAs often possess a rigid chiral structure and a functional group that reacts readily with the analyte.

While the this compound molecule contains a chiral center and a reactive alcohol group, making it a theoretical candidate for conversion into a CDA, no studies describing the development or application of such a reagent could be located. The field is well-established with reagents like Mosher's acid and others derived from scaffolds such as (S)-Naproxen, but derivatives of this compound are not mentioned in this context.

Utilization as a Chiral Scaffold in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. The use of a chiral scaffold or catalyst in these reactions can enable the stereoselective synthesis of products with multiple stereocenters.

The potential for this compound to act as a chiral scaffold—for instance, by participating as one of the components in an MCR to induce stereoselectivity in the final product—is plausible given its structure. However, a thorough search of the literature did not reveal any published research where this compound has been specifically utilized as a chiral scaffold in multi-component or cascade reactions. General methodologies for such reactions are widely reported, but applications involving this specific compound are not documented.

Computational and Theoretical Studies on R 2 4 Quinolinyl 1 Propanol and Its Derivatives

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stereochemistry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-(4-Quinolinyl)-1-propanol, DFT calculations are instrumental in performing conformational analysis to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds—specifically the C-C bond between the quinoline (B57606) ring and the propanol (B110389) side chain, and the C-C and C-O bonds within the propanol moiety—a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

These calculations can elucidate the intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline ring, that stabilize certain conformations. The stereochemistry of the chiral center is defined by the (R)-configuration, and DFT helps to understand how this fixed stereochemistry influences the preferred spatial arrangement of the rest of the molecule.

For instance, a typical DFT study at a level of theory like B3LYP/6-311G(d,p) would yield the relative energies of various conformers, as illustrated in the hypothetical data below.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | -65° | 0.00 | O-H···N Hydrogen Bond |

| 2 | 180° | 2.54 | Steric Hindrance Minimized |

| 3 | 60° | 1.78 | Gauche Interaction |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding its behavior in a solution phase, which is more representative of its state in many chemical and biological applications. nih.gov

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time. This allows for the study of dynamic processes and intermolecular interactions. Key insights from MD simulations include:

Solvation Shell Structure: Analysis of the radial distribution function can reveal how solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl group and the aromatic quinoline ring.

Hydrogen Bonding Dynamics: MD simulations can quantify the formation and breaking of hydrogen bonds between the propanol's hydroxyl group and solvent molecules, as well as intermolecular hydrogen bonding between solute molecules at higher concentrations. The average number and lifetime of these hydrogen bonds are important parameters. nih.gov

Conformational Dynamics: Unlike static DFT calculations, MD simulations can show the transitions between different conformers in solution, providing a more dynamic picture of the molecule's flexibility.

The strength of intermolecular interactions, such as van der Waals and electrostatic forces, between the solute and solvent can be calculated from the simulation trajectory, providing a quantitative measure of solvation energy. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction, including Optical Activity

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. For a chiral molecule like this compound, the prediction of its optical activity is of particular interest.

Time-dependent DFT (TD-DFT) is a widely used method to simulate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help assign the observed electronic transitions, such as π → π* transitions within the quinoline ring. researchgate.net

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

| Property | Calculated Value (Method) | Experimental Value |

|---|---|---|

| λmax (UV-Vis) | 315 nm (TD-DFT, in ethanol) | 318 nm (in ethanol) |

| Specific Rotation [α]D | +45.2° (B3LYP, Boltzmann avg.) | +48.5° (c=1, CHCl3) |

Modeling of Chiral Recognition Mechanisms and Enantioseparation Processes

Computational modeling is a powerful tool for understanding how chiral molecules are recognized and separated. Chiral recognition is fundamentally based on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector (e.g., a chiral stationary phase in chromatography). nih.gov For separation to occur, there must be a difference in the stability (Gibbs free energy) of the complexes formed by the (R)- and (S)-enantiomers. nih.gov

Molecular docking and DFT calculations are used to model the interaction between this compound and a chiral selector. The process typically involves:

Building a Model: Creating a computational model of the chiral selector (e.g., a cyclodextrin (B1172386) or a polysaccharide-based chiral stationary phase). nih.gov

Docking: Placing the (R)- and (S)-enantiomers of 2-(4-Quinolinyl)-1-propanol into the active site or cavity of the chiral selector to generate possible binding poses.

Energy Calculation: Calculating the interaction energies for the diastereomeric complexes using DFT or other methods. The complex with the lower energy is more stable.

These models can reveal the specific non-covalent interactions responsible for chiral discrimination, such as hydrogen bonds, π-π stacking, and steric repulsion. The widely accepted "three-point interaction model" posits that at least three simultaneous interactions are necessary for effective chiral recognition. mdpi.com Modeling can identify these key interaction points. For example, the hydroxyl group, the quinoline nitrogen, and the aromatic ring system of this compound could all serve as interaction points.

Modern computational workflows can even predict the elution order in chiral HPLC by comparing the calculated association free energies of the two diastereomeric complexes. nih.gov

In Vitro Molecular Interactions and Recognition Studies of R 2 4 Quinolinyl 1 Propanol and Its Derivatives

Investigation of Interactions with Metal Ions and Small Organic Molecules as Chemosensors

Quinoline (B57606) and its derivatives are well-regarded for their potential as chemosensors due to the nitrogen atom in the aromatic ring system, which can act as a binding site for various analytes. The interaction with metal ions or small organic molecules often leads to a measurable change in the compound's photophysical properties, forming the basis of a sensing mechanism.

Fluorescence and UV-Visible spectroscopy are primary techniques for studying the sensing capabilities of quinoline-based compounds. These methods rely on changes in the electronic structure of the molecule upon binding to an analyte.

Fluorescence Spectroscopy: Many quinoline derivatives are inherently fluorescent. The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") this fluorescence. For instance, a "turn-on" response can occur if the metal ion coordinates with the quinoline derivative, restricting intramolecular rotation or blocking a photoinduced electron transfer (PET) process, which in turn increases the fluorescence quantum yield. Different metal ions can induce varied fluorescence responses, allowing for selectivity. For example, some quinoline-based sensors exhibit high selectivity for Al³⁺ or Zn²⁺ ions. The binding stoichiometry, such as a 1:1 or 1:2 complex between the sensor and the ion, can often be determined through fluorescence titration experiments.

UV-Visible Spectroscopy: This technique measures the absorption of light by a compound. The formation of a complex between a quinoline derivative and a metal ion or small molecule can alter the electronic environment, leading to a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the absorbance intensity. UV-Vis titration is a common method to study these interactions and determine binding constants. While UV-Vis is a robust technique, fluorescence spectroscopy often offers higher sensitivity for detecting analytes at very low concentrations.

Table 1: General Spectroscopic Changes in Quinoline-Based Sensors Upon Analyte Binding

| Spectroscopic Technique | Observable Change | Potential Mechanism |

|---|---|---|

| Fluorescence | Intensity Increase ("Turn-on") | Chelation-Enhanced Fluorescence (CHEF), Inhibition of Photoinduced Electron Transfer (PET) |

| Intensity Decrease ("Turn-off") | Heavy atom effect, energy or electron transfer to the bound analyte | |

| Wavelength Shift | Change in polarity of the microenvironment upon binding | |

| UV-Visible | Shift in Absorption Maximum | Alteration of the chromophore's electronic structure upon complexation |

This table represents generalized principles for quinoline-based sensors.

Exploration as Chiral Probes for Advanced Optical Diagnostics and Molecular Sensing

The inherent chirality of (R)-2-(4-Quinolinyl)-1-propanol makes it a candidate for development as a chiral probe. Such probes are valuable for distinguishing between enantiomers of other chiral molecules, which is critical in pharmaceutical and biological research.

Raman spectroscopy provides detailed molecular structural information by detecting inelastic scattering of light from vibrating molecules. However, standard Raman scattering is often very weak. Surface-Enhanced Raman Scattering (SERS) can overcome this limitation, amplifying the Raman signal by orders of magnitude for molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold).

For a chiral quinoline derivative, SERS could be used to obtain a vibrational fingerprint of the molecule when it interacts with a surface or another analyte. The technique is highly sensitive and can provide structural data even from a very small number of molecules. This makes SERS a powerful tool for non-destructive analysis of molecular interfaces. While studies specifically on this compound are not available, research on other custom-designed quinoline derivatives has demonstrated their potential as SERS-active probes for diagnostic applications.

Table 2: Potential Applications of Raman and SERS for Chiral Quinoline Probes

| Technique | Application | Information Gained |

|---|---|---|

| Raman Spectroscopy | Structural Characterization | Vibrational modes of the molecule, confirming its chemical structure. |

| SERS | Ultrasensitive Detection | Enhanced vibrational spectrum for trace-level detection. |

| Interfacial Analysis | Molecular orientation and binding behavior on SERS-active substrates. |

This table outlines potential applications based on established SERS methodologies.

Stereoselective Binding Studies with Model Biological Targets in In Vitro Assays (e.g., enzymes, receptors)

The stereochemistry of a molecule is crucial for its interaction with biological systems, as enzymes and receptors are themselves chiral. One enantiomer of a chiral drug can have high therapeutic activity while the other can be inactive or even toxic.

Studies on quinoline derivatives have shown significant stereoselectivity in their binding to biological targets. For example, the l-enantiomer (B50610) of a quinolinepropanamide derivative was found to be a potent inhibitor of binding to peripheral-type benzodiazepine (B76468) binding sites, whereas the d-enantiomer was essentially inactive. This high degree of stereoselectivity was observed across various tissues, including the brain, heart, and kidney. Such stereoselective interactions are fundamental to the pharmacological profile of chiral molecules. In vitro assays are essential for determining the binding affinity and selectivity of each enantiomer for a specific biological target.

Mechanistic Insights into Chiral Selectivity in Molecular Recognition Processes

Understanding the mechanism behind chiral selectivity is key to designing more effective and specific chiral molecules. This selectivity arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral binding site.

Mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, the study of quinolone synthase, an enzyme that produces quinolone compounds, has provided insights into how the shape and electrostatic environment of an active site control substrate binding and product formation. Minor differences in the amino acid sequence of an enzyme's binding pocket can lead to significant variations in substrate specificity and selectivity.

For a molecule like this compound, chiral recognition would depend on the formation of at least three points of interaction between it and a chiral receptor (e.g., an enzyme or protein). The specific spatial orientation of the quinoline ring, the hydroxyl group, and the methyl group relative to the chiral center would determine the stability of the diastereomeric complexes formed with a chiral target. Differences in the stability of these complexes lead to the observed enantioselectivity in binding and biological activity.

Future Perspectives and Emerging Research Avenues for R 2 4 Quinolinyl 1 Propanol

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Production

The synthesis of chiral compounds like (R)-2-(4-Quinolinyl)-1-propanol is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. researchgate.netsyrris.com These technologies offer substantial advantages over traditional batch production methods, including improved heat and mass transfer, reduced reaction times, and the generation of purer products with higher consistency. researchgate.net Automated flow synthesis can overcome challenges related to scalability, safety, and waste generation, making it a more efficient and environmentally friendly approach. researchgate.net

Automated systems are being developed to perform the entire process of chemical synthesis, from reagent addition to purification, with minimal human intervention. Platforms like the Synple automated synthesizer and those developed by companies such as Chemspeed Technologies are capable of handling complex, multi-step syntheses, including those requiring air-sensitive reactants or low-temperature conditions. chemspeed.com This automation enables the rapid and highly efficient preparation of organic compounds, freeing chemists to focus on critical thinking and experimental design. researchgate.net The use of data-driven algorithms and machine learning is further enhancing the capabilities of these platforms, allowing for rapid reaction optimization and the exploration of new synthetic routes. nih.govnih.gov For the production of chiral compounds, automated assembly-line synthesis allows for the iterative formation of stereocontrolled carbon-carbon bonds, which is crucial for building complex chiral molecules. chemspeed.com

Table 1: Advantages of Flow Chemistry and Automated Synthesis for Chiral Alcohols

| Feature | Description | Benefit for this compound Production |

| Enhanced Control | Precise control over reaction parameters such as temperature, pressure, and stoichiometry. researchgate.net | Higher yields, increased product purity, and better reproducibility. |

| Improved Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or hazardous reactions. researchgate.net | Safer handling of reagents and intermediates in the synthesis pathway. |

| Scalability | Direct route to scaling up production from laboratory to industrial scale without extensive re-optimization. syrris.comnih.gov | More efficient transition from research and development to commercial production. |

| Automation | Robotic systems perform repetitive tasks, enabling high-throughput screening of reaction conditions and library synthesis. nih.gov | Accelerated discovery of optimal synthetic conditions and novel derivatives. |

| Integration | Ability to "telescope" multiple reaction and purification steps into a continuous process, reducing manual handling and work-up time. syrris.commdpi.com | Streamlined synthesis, leading to faster production cycles and reduced costs. |

Development of Sustainable and Greener Synthetic Routes for Enantiopure Quinoline (B57606) Alcohols

There is a significant and growing focus on developing sustainable and environmentally benign methods for synthesizing enantiopure alcohols. researchgate.net This shift aligns with the principles of "green chemistry," which emphasizes waste reduction, the use of renewable resources, and the avoidance of hazardous substances. mdpi.comacs.org For quinoline alcohols, this involves exploring biocatalysis, utilizing greener solvents, and developing solvent-free reaction conditions.

Biocatalysis has emerged as a powerful and sustainable technique for producing chiral compounds. mdpi.com The use of enzymes or whole-cell microorganisms can accelerate chemical reactions under mild conditions, often in aqueous media, with high regio- and stereoselectivity. nih.gov For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly valuable for the asymmetric reduction of prochiral ketones. nih.govrsc.org Researchers are discovering novel and robust ADHs that can tolerate high substrate concentrations and exhibit excellent enantioselectivity, making them suitable for industrial-scale synthesis. nih.govrsc.org These biocatalytic methods often result in a simpler workup and purification process compared to traditional chemical methods. nih.gov

Other green chemistry approaches include the use of mechanochemistry, which employs mechanical force to induce reactions, often in the absence of solvents. researchgate.net Additionally, research into nanocatalysts and recyclable catalytic systems for quinoline synthesis aims to overcome the drawbacks of traditional methods, such as harsh reaction conditions and the use of costly or toxic catalysts. acs.orgrsc.org

Table 2: Comparison of Synthetic Routes for Chiral Alcohols

| Synthetic Approach | Key Features | Advantages | Challenges |

| Traditional Chemical Synthesis | Often relies on stoichiometric chiral reagents or metal catalysts. | Well-established methodologies. | Can generate significant waste, may use harsh conditions, and often requires extensive purification. |

| Asymmetric Catalysis | Uses a small amount of a chiral catalyst (metal complex or organocatalyst) to generate a large amount of enantiopure product. researchgate.net | High efficiency and atom economy. mdpi.com | Catalyst cost, toxicity of metals, and catalyst separation/recycling. |

| Biocatalysis | Employs isolated enzymes or whole cells to perform stereoselective transformations. nih.govnih.gov | High enantioselectivity, mild reaction conditions (room temperature, aqueous solvent), environmentally friendly. mdpi.comnih.gov | Limited substrate scope for some enzymes, potential for product inhibition, and stability of the biocatalyst. nih.govrsc.org |

| Mechanochemistry | Utilizes mechanical energy (e.g., ball milling) to drive reactions, often solvent-free. researchgate.net | Reduced solvent use, potential for novel reactivity, and energy efficiency. | Scalability can be a concern, and reaction monitoring can be difficult. |

Exploration in Materials Science as Chiral Components for Advanced Functional Materials

The unique stereochemical properties of this compound and related chiral quinoline derivatives make them attractive candidates for incorporation into advanced functional materials. The field of materials science is increasingly exploring the use of chiral molecules to impart specific optical, electronic, or recognition properties to polymers, metal-organic frameworks (MOFs), and other materials.

Chiral quinoline motifs are being synthesized and studied for their potential as chiral ligands in asymmetric catalysis and as components in materials with applications in energy and electro-analysis. researchgate.netthieme-connect.com The rigid and planar structure of the quinoline ring, combined with the chirality of the propanol (B110389) side chain, can induce a specific three-dimensional arrangement in a larger molecular assembly. This can lead to materials with chiroptical properties, such as circular dichroism or circularly polarized luminescence, which are valuable for applications in optical displays, sensors, and data storage. The incorporation of chiral N-heterocyclic compounds is a growing area of interest in the development of new materials. researchgate.net

Application in Next-Generation Chiral Separation Technologies

The separation of enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. vt.edu this compound and its derivatives have potential applications in the development of next-generation chiral separation technologies, both as the analytes being separated and as components of the separation system itself.

One approach involves using chiral molecules as selectors in chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govresearchgate.net The specific stereochemical interactions between a chiral selector and the enantiomers of a racemic compound allow for their differential retention and separation. Quinoline-based chiral reagents have been developed for the derivatization of racemic compounds, converting them into diastereomers that can be separated on a standard achiral column. researchgate.net

Furthermore, chiral quinoline derivatives can be used as chiral mobile-phase additives (CMPAs). google.com In this technique, a chiral additive is dissolved in the mobile phase and interacts with the enantiomers in solution, leading to their separation on an achiral column. The development of new CSPs and CMPAs based on quinoline scaffolds could lead to more efficient and versatile methods for chiral separations. google.commdpi.com

Rational Design of Novel Quinoline Scaffolds with Enhanced Chiral Properties and Specific Reactivities

The quinoline nucleus is a versatile scaffold in medicinal chemistry and drug design, known to be a component of numerous bioactive molecules. nih.govnih.gov Rational design approaches, aided by computational modeling, are being used to create novel quinoline scaffolds with enhanced chiral properties and tailored reactivities. By modifying the structure of a template molecule, researchers can design new ligands with improved activity and binding affinity. nih.gov

For this compound, this could involve several strategies:

Introducing Additional Stereocenters: Creating diastereomers with more complex three-dimensional structures could lead to higher selectivity in biological interactions or catalytic applications.

Modifying Electronic Properties: Adding electron-donating or electron-withdrawing groups to the quinoline ring can alter the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding or π-stacking.

Developing Axially Chiral Derivatives: Research into axially chiral quinoline derivatives is expanding, where chirality arises from hindered rotation around a single bond rather than from a stereocenter. researchgate.net These atropisomers are important scaffolds for chiral ligands and organocatalysts. researchgate.net

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, can help identify which structural modifications are most likely to enhance a desired property, guiding synthetic efforts and accelerating the discovery of new, highly functional chiral quinoline derivatives. nih.gov Such designed molecules could serve as templates for more potent therapeutic agents or as highly efficient ligands in asymmetric synthesis. rsc.orgnih.gov

Q & A

Q. What are the best practices for synthesizing (R)-2-(4-Quinolinyl)-1-propanol with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric excess, asymmetric catalysis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. Alternatively, chiral chromatography (e.g., HPLC with chiral stationary phases) can resolve racemic mixtures. Kinetic resolution during synthesis, such as selective crystallization of enantiomers, may also improve purity. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized via Design of Experiments (DoE) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the quinoline and propanol moieties. NOESY can assess stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel OD-H) validate enantiopurity.

- X-ray Crystallography : Resolve absolute configuration for structural validation (e.g., as demonstrated for quinoline chalcone derivatives in crystallographic studies) .

Q. How should researchers design in vitro assays to evaluate enzyme inhibition by this compound?

- Methodological Answer :

- Enzyme Selection : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to standardize activity.

- Assay Conditions : Maintain physiological pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NADPH for oxidoreductases).

- Controls : Include positive inhibitors and vehicle controls.

- Data Collection : Measure IC values via dose-response curves using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Validate with crystal structures from databases like PDB.

- QSAR Models : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories).

- Data Sources : Leverage NIST Chemistry WebBook for thermodynamic parameters .

Q. What strategies resolve contradictory bioactivity data between studies on this compound?

- Methodological Answer :

- Replicate Experiments : Standardize assay protocols (e.g., cell lines, incubation times).

- Enantiomeric Purity Check : Confirm configuration via circular dichroism (CD) spectroscopy.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in R-enantiomer vs. S-enantiomer).

- Contextual Variables : Account for differences in solvent systems, pH, or metabolite interference .

Q. How does stereochemistry influence the biological activity of this compound compared to its enantiomer?

- Methodological Answer :

- Comparative Studies : Synthesize both enantiomers and test in parallel assays (e.g., enzyme inhibition, cell viability).

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify enantiomer-target interactions.

- Structural Analysis : Compare crystal structures of enantiomer-protein complexes to identify stereospecific binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.